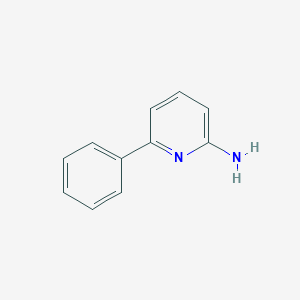

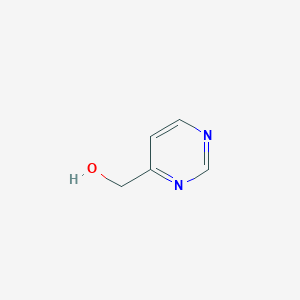

2-Amino-6-phenylpyridine

Overview

Description

Synthesis Analysis

- Synthesis through Displacement : 2-Amino-6-phenylpyridine can be synthesized by displacing a methylsulfinyl group from the 6-position of the pyridine ring. The process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate (Teague, 2008).

- Efficient and Cost-Effective Synthesis : Another method involves the synthesis of 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine using an imine as a protecting group, followed by Suzuki coupling with phenylboronic acid (Caron et al., 2001).

Molecular Structure Analysis

- Structural Studies : The molecular structure of 2-Amino-6-phenylpyridine and its derivatives has been extensively studied, often involving X-ray diffraction and NMR techniques. These studies reveal intricate details about the compound's molecular framework and bonding patterns (Jayarajan et al., 2019).

Chemical Reactions and Properties

- Reactivity with Nitric Oxide Synthase : A series of 6-phenyl-2-aminopyridines exhibit potent and selective inhibition of the neuronal isoform of nitric oxide synthase, demonstrating the compound's significant biochemical reactivity (Lowe et al., 2004).

Physical Properties Analysis

- Optical Properties : The compound and its derivatives have been analyzed for their optical properties, including non-linear optical (NLO) behavior and molecular docking analyses, revealing insights into their potential applications in various fields (Jayarajan et al., 2019).

Chemical Properties Analysis

- Catalytic Properties : The compound's derivatives, such as N-substituted-2-aminomethyl-6-phenylpyridines, have shown promising catalytic properties, particularly in palladium and ruthenium complexes. These properties are crucial in various chemical synthesis and industrial applications (Wang et al., 2011).

Scientific Research Applications

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: 2-Amino-6-phenylpyridine has been used in the development of fluorescent probes. These probes are used in various areas including analyzing proteins, immunoassays, visual recognition, efficient isolation of cells, etc .

- Methods of Application or Experimental Procedures: The synthesis and fluorescent properties of multisubstituted aminopyridines were studied based on a recently developed Rh-catalyzed coupling of vinyl azide with isonitrile to form a vinyl carbodiimide intermediate, following tandem cyclization with an alkyne . An aminopyridine substituted with an azide group as a potential probe was further designed, synthesized, and evaluated .

- Results or Outcomes: The “clicking-and-probing” experiment of it on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe . They showed no variance in absorbance, excitation, and emit wavelength (λ A = 270 nm, λ ex = 390 nm, λ em = 480 nm) when the substituent group was tertiary butyl, benzyl group, and cyclohexyl .

properties

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenylpyridine | |

CAS RN |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)